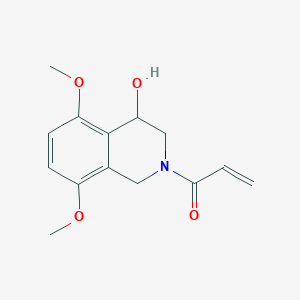
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . The compound’s structure includes a tetrahydroisoquinoline core, which is a significant scaffold in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one typically involves the construction of the tetrahydroisoquinoline core followed by functionalization at specific positions. Common synthetic routes include:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as proteases and kinases.
Receptor Modulation: It can modulate the activity of receptors, including those in the central nervous system, leading to potential therapeutic effects.
Pathway Interference: The compound may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the hydroxy and methoxy groups.
4-Hydroxy-2-quinolones: Compounds with a different core structure but similar functional groups, known for their pharmaceutical applications.
Indole Derivatives: Compounds with a different heterocyclic system but similar biological activities.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-4-13(17)15-7-9-11(18-2)5-6-12(19-3)14(9)10(16)8-15/h4-6,10,16H,1,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCGSKFZKBIBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CC(C2=C(C=C1)OC)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














